DNP-PEG4-propargyl
Overview
Description
DNP-PEG4-propargyl: is a chemical compound that belongs to the family of PEGylated compounds. It consists of three functional groups: dinitrophenyl (DNP), polyethylene glycol (PEG), and propargyl. This compound has gained significant attention in drug research and development due to its ability to modify and improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DNP-PEG4-propargyl typically involves the conjugation of dinitrophenyl (DNP) to polyethylene glycol (PEG) with a propargyl group. The reaction conditions usually require the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds between the DNP and PEG molecules.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and purification systems to ensure high purity and yield. The process may also include quality control measures to verify the structural integrity and functionality of the compound.
Chemical Reactions Analysis
Types of Reactions: DNP-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The DNP group can be oxidized to form dinitrophenyl oxide.
Reduction: The DNP group can be reduced to form dinitroaniline.
Substitution: The propargyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Dinitrophenyl oxide
Reduction: Dinitroaniline
Substitution: Substituted propargyl derivatives
Scientific Research Applications
DNP-PEG4-propargyl is widely used in scientific research due to its versatility and functional groups. Some of its applications include:
Chemistry: Used as a linker or spacer in chemical synthesis to attach drugs or bioactive molecules to targeting molecules.
Biology: Employed in biological studies to modify and improve the properties of therapeutic agents.
Medicine: Utilized in drug development to enhance the solubility and stability of drugs.
Industry: Applied in various industrial processes to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Mechanism of Action
The mechanism by which DNP-PEG4-propargyl exerts its effects involves its functional groups. The DNP group can participate in biological applications such as ion transport across membranes, while the PEG component helps increase solubility and stability. The propargyl group allows for further chemical modifications, such as click chemistry, which can enhance the compound's functionality.
Comparison with Similar Compounds
DNP-PEG4-propargyl is unique due to its combination of DNP, PEG, and propargyl groups. Similar compounds include:
DNP-PEG-acid: Contains a carboxylic acid group instead of the propargyl group.
DNP-PEG-azide: Contains an azide group instead of the propargyl group.
DNP-PEG-NHS ester: Contains an NHS ester group instead of the propargyl group.
These compounds differ in their functional groups and applications, highlighting the uniqueness of this compound in drug research and development.
Properties
IUPAC Name |
2,4-dinitro-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O8/c1-2-6-25-8-10-27-12-13-28-11-9-26-7-5-18-16-4-3-15(19(21)22)14-17(16)20(23)24/h1,3-4,14,18H,5-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRWKNZCQCLIJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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